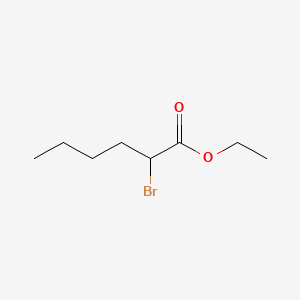
1,4-Dibenzoylbenzene
Vue d'ensemble
Description
1,4-Dibenzoylbenzene, also known as 1,4-Phenylenebis(phenylmethanone), is an organic compound with the molecular formula C20H14O2. It is a white to almost white crystalline powder that is used in various chemical applications. The compound consists of a benzene ring substituted with two benzoyl groups at the 1 and 4 positions, making it a symmetrical molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibenzoylbenzene can be synthesized through the Friedel-Crafts acylation of benzene using terephthaloyl dichloride and benzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as benzene or dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The product is then purified through recrystallization or column chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibenzoylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1,4-Dibenzoylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 1,4-Dibenzoylbenzene involves its interaction with molecular targets through its carbonyl groups. These groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound’s symmetrical structure allows for uniform interactions with biological molecules, making it a useful tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Similar in structure but with only one benzoyl group.
1,2-Dibenzoylbenzene: Differing in the position of the benzoyl groups.
4-Benzoylbenzophenone: Another derivative with a different substitution pattern.
Uniqueness
1,4-Dibenzoylbenzene is unique due to its symmetrical structure, which provides distinct chemical and physical properties compared to its isomers and other benzoyl-substituted compounds. This symmetry allows for more predictable reactivity and interactions in chemical and biological systems.
Propriétés
IUPAC Name |
(4-benzoylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPENBPVOAXERED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184245 | |
| Record name | 1,4-Dibenzoylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3016-97-5 | |
| Record name | 1,4-Dibenzoylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibenzoylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibenzoylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibenzoylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the protonation of aromatic ketones like benzophenone and its derivatives, including 1,4-dibenzoylbenzene, influence their photochemical reactivity in acidic solutions?
A1: Protonation of aromatic ketones like benzophenone and its derivatives, including this compound, plays a crucial role in dictating their photochemical behavior in acidic solutions. Research using nanosecond time-resolved resonance Raman spectroscopy (ns-TR3) suggests that the protonation of the triplet excited state of these ketones facilitates various photochemical reactions [, ]. For instance, in acidic aqueous solutions, protonation can lead to photohydration reactions in benzophenone, a photoredox reaction in 3-(hydroxymethyl)benzophenone, and a decarboxylation reaction in ketoprofen following an excited-state intramolecular proton transfer (ESIPT) [, ]. While the specific impact on this compound isn't detailed in the provided research, it highlights the importance of protonation in modulating the reactivity of this class of compounds.
Q2: Can this compound undergo palladium-catalyzed cyclization reactions?
A2: Yes, this compound can undergo palladium-catalyzed cyclization reactions. Research has demonstrated that treating this compound with palladium acetate (Pd(OAc)2) in acetic acid results in a double cyclization reaction []. This reaction yields indeno[3,2-b]fluorene-6,12-dione as the final product. This example showcases the potential of using palladium catalysis to construct complex polycyclic aromatic structures from simpler starting materials like this compound.
Q3: What is the role of time-resolved resonance Raman spectroscopy in understanding the photochemistry of this compound?
A3: Time-resolved resonance Raman spectroscopy (TR3) is a powerful tool for studying short-lived intermediates formed during photochemical reactions, including those involving this compound. This technique provides vibrational spectroscopic information about these transient species, offering insights into their structure and dynamics. While the provided research doesn't specifically apply TR3 to this compound, it demonstrates its utility in elucidating the mechanism of ketyl radical formation in related benzophenone derivatives [, ]. Applying TR3 to this compound could provide valuable information about its excited-state behavior and potential reaction pathways under various conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














